

# Application Notes and Protocols for Magneto-Optical Trapping of Neutral Francium Atoms

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Francium**  
Cat. No.: **B1236283**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the magneto-optical trapping (MOT) of neutral **francium** (Fr), the heaviest alkali metal. Due to its simple atomic structure and significant enhancement of parity non-conservation effects, laser-cooled and trapped **francium** is a crucial element for fundamental physics research, including studies of weak interactions and searches for new physics beyond the Standard Model.[\[1\]](#)[\[2\]](#) The protocols outlined below are based on established experimental setups at facilities like TRIUMF and Legnaro National Laboratories.[\[3\]](#)[\[4\]](#)[\[5\]](#)

## Overview of Francium Magneto-Optical Trapping

The magneto-optical trapping of **francium** presents unique challenges due to its radioactivity and the lack of stable isotopes.[\[1\]](#) **Francium** isotopes for trapping experiments are typically produced online via nuclear reactions, such as bombarding a gold target with an oxygen ion beam.[\[1\]](#)[\[6\]](#) The produced **francium** ions are then transported, neutralized, and introduced into a MOT.

A MOT uses a combination of laser light and a quadrupole magnetic field to cool and trap neutral atoms.[\[4\]](#) The process relies on the repeated absorption and emission of photons from precisely tuned lasers, which slows the atoms down. The magnetic field creates a position-dependent force that confines the cooled atoms to a small volume.

Key Features of a **Francium** MOT:

- Online Production: **Francium** is produced at accelerator facilities and delivered as an ion beam to the experimental setup.[6]
- Neutralization: The **francium** ion beam is neutralized by striking a heated metal foil, often made of yttrium or zirconium.[1][5][6][7]
- High-Efficiency Trapping: Due to the low production rates of **francium**, high trapping efficiency is crucial. This is often achieved through the use of large laser beams and specialized coatings inside the vacuum chamber to prevent atoms from sticking to the walls. [8]
- Two-Stage Trapping: Many setups employ a two-stage MOT system. A "capture" MOT accumulates the **francium** atoms, which are then transferred to a "science" MOT in a lower-pressure environment for precision measurements.[4]

## Experimental Data and Parameters

The following tables summarize key quantitative data from various **francium** MOT experiments.

| Parameter                      | Value                       | Isotope(s)      | Reference            |
|--------------------------------|-----------------------------|-----------------|----------------------|
| <hr/>                          |                             |                 |                      |
| Trapped Atom Number            |                             |                 |                      |
| Peak Population                | > 200,000                   | 210Fr           | <a href="#">[8]</a>  |
| Average Population             | 50,000                      | 210Fr           | <a href="#">[8]</a>  |
| Maximum Trapped                | $2.5 \times 10^5$           | 209Fr           | <a href="#">[5]</a>  |
| Typical Trapped Number         | A few thousand to > 300,000 | Not Specified   | <a href="#">[9]</a>  |
| Trapped Number                 | Up to 1100                  | 209, 210, 211Fr | <a href="#">[10]</a> |
| <hr/>                          |                             |                 |                      |
| Trapping Efficiency            |                             |                 |                      |
| Measured with Francium         | ~1.2%                       | Not Specified   | <a href="#">[8]</a>  |
| Measured with Rubidium         | ~1.8%                       | Not Specified   | <a href="#">[8]</a>  |
| Typical MOT Efficiency         | 0.01%                       | Not Specified   | <a href="#">[8]</a>  |
| <hr/>                          |                             |                 |                      |
| Temperature                    |                             |                 |                      |
| Measured Temperature           | 75 $\mu$ K                  | Not Specified   | <a href="#">[8]</a>  |
| Doppler Cooling Limit          | 182 $\mu$ K                 | Not Specified   | <a href="#">[1]</a>  |
| Cooled Temperature             | ~1/10,000 K                 | Not Specified   | <a href="#">[4]</a>  |
| <hr/>                          |                             |                 |                      |
| Francium Production & Delivery |                             |                 |                      |
| Delivered Fr Rate              | $\sim 10^6$ Fr/s            | Not Specified   | <a href="#">[8]</a>  |
| Delivered Fr Rate              | $> 3 \times 10^6$ Fr/s      | Not Specified   | <a href="#">[6]</a>  |
| <hr/>                          |                             |                 |                      |
| Half-Lives of Trapped Isotopes |                             |                 |                      |

|       |             |       |     |
|-------|-------------|-------|-----|
| 210Fr | ~3 minutes  | 210Fr | [1] |
| 221Fr | ~20 minutes | 221Fr | [1] |
| 223Fr | 22 minutes  | 223Fr | [9] |

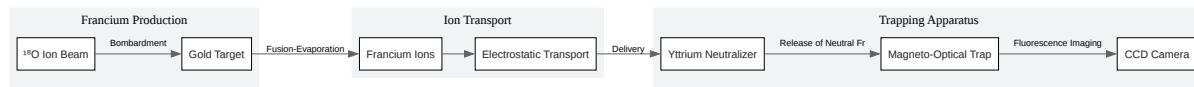
| Parameter                     | Description                                          | Value                               | Reference |
|-------------------------------|------------------------------------------------------|-------------------------------------|-----------|
| Laser System                  |                                                      |                                     |           |
| Trapping Transition           | $7s\ ^2S_{1/2} \rightarrow 7p\ ^2P_{3/2}$            | 718 nm                              | [1][3]    |
| Repumping Transition          | $7s\ ^2S_{1/2} \rightarrow 7p\ ^2P_{1/2}$            | 817 nm                              | [3]       |
| Trapping Laser Beam Diameter  | 1/e intensity diameter                               | 3 cm                                | [8]       |
| Peak Trapping Laser Intensity | 18 mW/cm <sup>2</sup>                                | [8]                                 |           |
| Trapping Laser Detuning       | $-4\Gamma$ (where $\Gamma$ is the natural linewidth) | [8]                                 |           |
| Magnetic Field                |                                                      |                                     |           |
| Magnetic Field Gradient       | 6 G/cm                                               | [6]                                 |           |
| Vacuum System                 |                                                      |                                     |           |
| Base Pressure                 | In the trapping chamber                              | $\sim 10^{-9}$ Torr                 | [8]       |
| MOT Cell                      |                                                      |                                     |           |
| Cell Dimensions               | 5 cm x 5 cm x 5 cm                                   | [8]                                 |           |
| Coating                       | To prevent sticking and allow rethermalization       | Silane-based dry film (e.g., SC-77) | [8]       |

## Experimental Protocols

## Production and Delivery of Francium

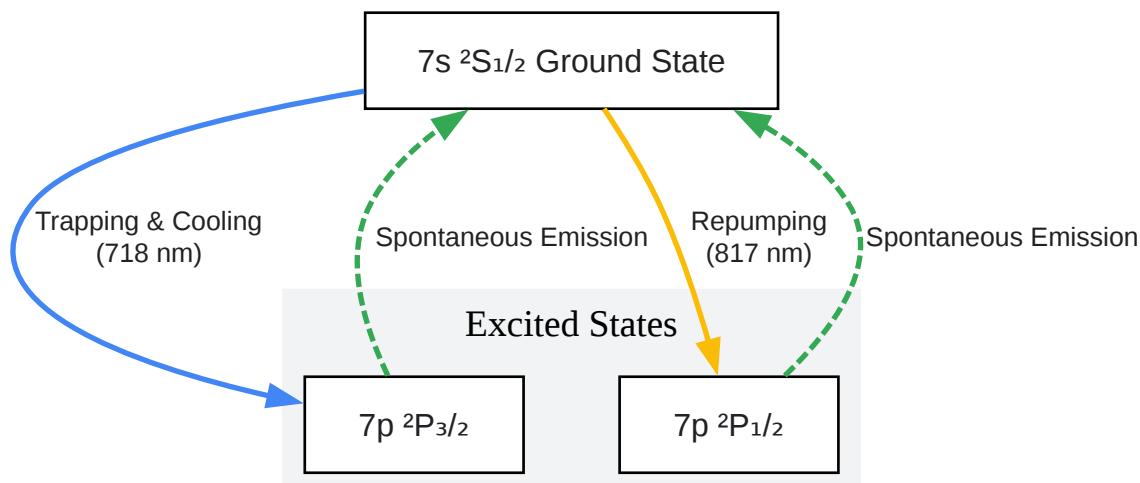
- **Francium Production:** **Francium** isotopes are produced via a fusion-evaporation reaction. For example, a beam of  $^{18}\text{O}$  ions with an energy of approximately 100 MeV is directed onto a gold ( $^{197}\text{Au}$ ) target.[3][6] This reaction produces various **francium** isotopes (e.g.,  $^{208-212}\text{Fr}$ ).[6]
- **Ionization and Extraction:** The target is heated to allow the produced **francium** to diffuse to the surface, where it is surface-ionized.[6] An extraction electrode then accelerates the **francium** ions.
- **Ion Beam Transport:** The **francium** ions are transported from the production target to the trapping apparatus through a series of electrostatic lenses and bending elements.[3] This transport system is mass-independent, allowing for the selection of different **francium** isotopes.[6]

## Neutralization of Francium Ions


- **Neutralizer Foil:** The **francium** ion beam is directed onto a heated neutralizer foil located inside the MOT vacuum chamber. Yttrium or zirconium foils are commonly used.[1][5][6]
- **Neutralization Process:** The **francium** ions are embedded in the foil and gain an electron, becoming neutral **francium** atoms.
- **Release of Neutral Atoms:** The neutralizer foil is heated (e.g., by passing a current through it) to release the neutral **francium** atoms into the trapping region.[11]

## Magneto-Optical Trapping

- **Vacuum Chamber and Cell:** The trapping occurs in a glass or quartz cell within an ultra-high vacuum chamber (pressure  $\sim 10^{-9}$  Torr).[6][8] The inner surfaces of the cell are often coated with a dry film to prevent **francium** atoms from sticking, allowing them to have multiple opportunities to be trapped.[8]
- **Laser System Setup:**
  - **Trapping Laser:** A laser (e.g., a Ti:Sapphire laser) is tuned to the 718 nm trapping transition ( $7\text{s } ^2\text{S}_{1/2} \rightarrow 7\text{p } ^2\text{P}_{3/2}$ ).[1][3] The laser beam is split into three orthogonal pairs of counter-propagating beams that intersect at the center of the cell.


- Repumping Laser: A second laser is tuned to the 817 nm repumping transition ( $7s\ ^2S_{1/2} \rightarrow 7p\ ^2P_{1/2}$ ) to prevent atoms from falling into a dark hyperfine state.[3]
- Laser Beam Properties: The laser beams are typically large in diameter (e.g., 3 cm) and have a specific polarization for the MOT to function correctly.[8]
- Magnetic Field: Two coils in an anti-Helmholtz configuration generate a quadrupole magnetic field with a gradient of approximately 6 G/cm at the center of the cell.[6]
- Trapping Cycle:
  - Collection Phase: **Francium** ions are collected on the neutralizer foil.[8]
  - Trapping Phase: The neutralizer is heated, releasing neutral **francium** atoms into the cell where they are cooled and trapped by the laser beams and magnetic field.[8]
- Detection: The trapped atoms form a small, bright cloud at the center of the MOT. This cloud can be imaged using a CCD camera to detect the fluorescence from the atoms.

## Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for **francium** magneto-optical trapping.



[Click to download full resolution via product page](#)

Caption: Relevant energy levels of **francium** for laser cooling and trapping.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Laser-Cooled Atoms: Francium – Uncertain Principles Archive [chadorzel.com]
- 2. researchgate.net [researchgate.net]
- 3. Cooling and trapping of radioactive atoms: the Legnaro francium magneto-optical trap [opg.optica.org]
- 4. Francium Trapping Facility - TRIUMF [s28338.pcdn.co]
- 5. [1312.3562] Commissioning of the Francium Trapping Facility at TRIUMF [arxiv.org]
- 6. New apparatus for magneto-optical trapping of francium | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 7. researchgate.net [researchgate.net]
- 8. Francium: Laser cooling and trapping [saaubi.people.wm.edu]
- 9. Francium - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]
- 11. arxiv.org [arxiv.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Magneto-Optical Trapping of Neutral Francium Atoms]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1236283#magneto-optical-trapping-of-neutral-francium-atoms\]](https://www.benchchem.com/product/b1236283#magneto-optical-trapping-of-neutral-francium-atoms)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)